molecular formula C17H13N3O2S B7753345 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-2H-pyrrol-3-one

Cat. No.: B7753345
M. Wt: 323.4 g/mol
InChI Key: PTNNAZUZTSWPSV-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-2H-pyrrol-3-one is a complex organic compound that features a pyrrolone core substituted with an amino group, a benzothiazole moiety, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: This step often involves the condensation of a benzothiazole derivative with the pyrrolone intermediate.

    Amino and Hydroxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to a benzothiazoline derivative.

    Substitution: The amino group and hydroxyphenyl group can participate in various substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzothiazoline derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-2H-pyrrol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-2H-pyrrol-3-one depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

    Material Science: In materials applications, the compound’s electronic properties are crucial. It may act as an electron donor or acceptor in organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the hydroxy group, which may affect its solubility and reactivity.

    5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-hydroxyphenyl)-2H-pyrrol-3-one: The hydroxy group is in a different position, potentially altering its biological activity and chemical properties.

Uniqueness

The presence of both the hydroxyphenyl group and the benzothiazole moiety in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-2H-pyrrol-3-one makes it unique. This combination of functional groups can lead to distinct electronic properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c18-16-15(17-19-12-6-1-2-7-14(12)23-17)13(22)9-20(16)10-4-3-5-11(21)8-10/h1-8,21H,9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNNAZUZTSWPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC(=CC=C2)O)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC(=CC=C2)O)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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